3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol

Lipophilicity Physicochemical Property Medicinal Chemistry

Sourcing halogenated pyridine building blocks with predictable physicochemical properties often leads to inconsistent purity and unreliable supply chains. 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol offers dual bromine handles for Suzuki/Buchwald coupling and a CF3 group for metabolic stability. • Balanced LogP 3.33 & pKa 7.22 for CNS drug discovery programs • ≥98% purity with room temperature storage and global shipping • Predominant 2-pyridinone tautomer enables regioselective N/O-alkylation

Molecular Formula C6H2Br2F3NO
Molecular Weight 320.89 g/mol
CAS No. 109919-34-8
Cat. No. B176384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
CAS109919-34-8
Molecular FormulaC6H2Br2F3NO
Molecular Weight320.89 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=O)N1)Br)C(F)(F)F)Br
InChIInChI=1S/C6H2Br2F3NO/c7-2-1-12-5(13)4(8)3(2)6(9,10)11/h1H,(H,12,13)
InChIKeyBABYEWFMTLBVED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol: Physicochemical & Synthetic Profile


3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol is a halogen-rich pyridine derivative featuring both bromine and trifluoromethyl substituents on the pyridinol core. Its molecular formula is C₆H₂Br₂F₃NO, with a molecular weight of 320.89 g/mol . The compound exhibits a calculated LogP of 3.33 and a predicted pKa of 7.22 , defining its lipophilicity and ionization behavior. It is typically available as a pale yellow solid with a purity of 95% . Structurally, the compound exists predominantly as the 2-pyridinone tautomer [1], which influences its reactivity and hydrogen-bonding capacity.

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol: Why Analogs Cannot Substitute


Substituting 3,5-dibromo-4-(trifluoromethyl)pyridin-2-ol with its closest analogs—such as 3,5-dibromo-4-pyridinol (CAS 25813-25-6) or 2-(trifluoromethyl)-4-pyridinol (CAS 170886-13-2)—is not scientifically straightforward. While these compounds share a pyridine core, they differ substantially in substituent pattern and lipophilicity. For instance, the target compound incorporates both electron-withdrawing bromines and a trifluoromethyl group at the 4-position, conferring a distinct LogP of 3.33 . In contrast, 2-(trifluoromethyl)-4-pyridinol has a LogP of 0.57 , making it far more hydrophilic and unsuitable for applications requiring balanced membrane permeability. Similarly, 3,5-dibromo-4-pyridinol lacks the trifluoromethyl group entirely, which eliminates the metabolic stability and electronic effects conferred by fluorine substitution. These physicochemical differences directly impact solubility, protein binding, and synthetic compatibility. Therefore, generic substitution without empirical validation risks altered pharmacokinetic profiles, reduced target engagement, or synthetic failure in multi-step sequences.

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol: Quantitative Differentiation vs Analogs


LogP Lipophilicity Advantage

The calculated LogP of 3,5-dibromo-4-(trifluoromethyl)pyridin-2-ol is 3.33, as reported by Chemsrc . This value is substantially higher than that of 2-(trifluoromethyl)-4-pyridinol, which has a LogP of 0.57 . The difference of 2.76 LogP units indicates that the target compound is approximately 500-fold more lipophilic.

Lipophilicity Physicochemical Property Medicinal Chemistry

Molecular Weight and Complexity

The molecular weight of 3,5-dibromo-4-(trifluoromethyl)pyridin-2-ol is 320.89 g/mol . In contrast, 3,5-dibromo-4-pyridinol has a molecular weight of 252.89 g/mol [1]. The addition of a trifluoromethyl group increases the molecular weight by 68 g/mol and introduces three highly electronegative fluorine atoms.

Molecular Weight Physicochemical Property Synthetic Intermediate

Polar Surface Area & H-Bonding Potential

The polar surface area (PSA) of 3,5-dibromo-4-(trifluoromethyl)pyridin-2-ol is 33.12 Ų , reflecting contributions from the hydroxyl group and pyridinone nitrogen. In contrast, 3,5-dibromo-2-(trifluoromethyl)pyridine, which lacks the hydroxyl group, has a TPSA of 12.89 Ų . This difference of 20.23 Ų significantly impacts hydrogen-bonding capacity and aqueous solubility.

Polar Surface Area Physicochemical Property Drug Design

Tautomeric Preference and Synthetic Utility

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol exists predominantly as the 2-pyridinone tautomer (3,5-dibromo-4-(trifluoromethyl)-2(1H)-pyridinone) [1]. This tautomeric form is crucial for its role as a synthetic intermediate, as it enables selective N-alkylation and O-alkylation reactions that are not accessible to its hydroxyl tautomer. In contrast, 3,5-dibromo-4-pyridinol (lacking the trifluoromethyl group) and 2-(trifluoromethyl)-4-pyridinol (lacking the bromine atoms) exhibit different tautomeric equilibria and thus divergent reactivity profiles in cross-coupling and nucleophilic substitution reactions.

Tautomerism Synthetic Intermediate Chemical Reactivity

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol: Application Scenarios


CNS & Intracellular Lead Optimization

The compound's LogP of 3.33 positions it favorably for CNS drug discovery programs where blood-brain barrier penetration is required but excessive lipophilicity must be avoided. Compared to more lipophilic analogs like 2,6-bis(trifluoromethyl)-4-pyridinol (LogP ~2.82) and less lipophilic ones like 2-(trifluoromethyl)-4-pyridinol (LogP 0.57), this compound offers a balanced profile that may enhance membrane permeability without compromising aqueous solubility. This makes it a strategic choice for designing kinase inhibitors, GPCR modulators, or ion channel ligands targeting intracellular domains.

Fluorinated Agrochemical Intermediates Synthesis

The combination of bromine atoms and a trifluoromethyl group confers unique reactivity and stability. The compound serves as a versatile building block for constructing trifluoromethylpyridine-based herbicides and fungicides [1]. Its higher molecular weight and fluorination profile contribute to improved metabolic stability and environmental persistence compared to non-fluorinated analogs. This is particularly relevant for developing crop protection agents where prolonged field efficacy is desired.

Regioselective Functionalization for Heterocycles

The compound's predominant 2-pyridinone tautomeric form [2] enables regioselective N-alkylation and O-alkylation reactions that are not accessible to its hydroxyl tautomer or to analogs lacking the specific substitution pattern. This makes it a preferred intermediate for synthesizing complex heterocyclic scaffolds, including those found in antiviral and anticancer agents. Its bromine atoms also provide handles for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, further expanding its synthetic utility.

Chemokine Receptor Modulator Research

The compound has been reported as a modulator that binds to chemokine receptors . While quantitative affinity data is not publicly available, this reported activity suggests potential applications in inflammation and immunology research. The compound's unique substitution pattern may confer selectivity advantages over simpler pyridine analogs. This application scenario is supported by class-level evidence and vendor disclosures, warranting further empirical validation.

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